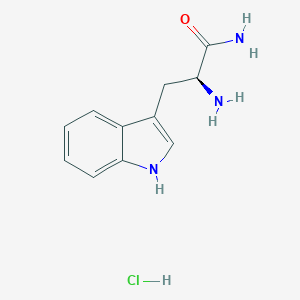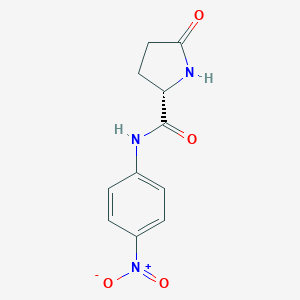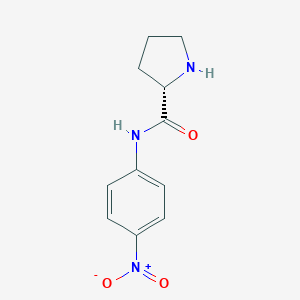
H-LEU-AMC
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
L-Leucin-7-amido-4-methylcoumarin-Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Mikrobiologie: Wird in fluoreszenzbasierten Bodenanalysen zur Untersuchung der mikrobiellen Enzymaktivität eingesetzt.
Arzneimittelforschung: Dient als Werkzeug im Screening nach Inhibitoren von Leucin-Aminopeptidase, was zur Entwicklung neuer Therapeutika führen könnte.
5. Wirkmechanismus
L-Leucin-7-amido-4-methylcoumarin-Hydrochlorid wirkt als Substrat für Leucin-Aminopeptidase. Das Enzym spaltet die Amidbindung zwischen L-Leucin und 7-Amino-4-methylcoumarin und setzt das fluoreszierende 7-Amino-4-methylcoumarin frei . Diese Fluoreszenz kann quantitativ gemessen werden, was Aufschluss über die Enzymaktivität und -hemmung gibt .
Ähnliche Verbindungen:
L-Arginin-7-amido-4-methylcoumarin-Hydrochlorid: Ein weiteres fluorogenes Substrat, das für Arginin-Aminopeptidase-Aktivitätsassays verwendet wird.
7-Amino-4-methylcoumarin: Ein gängiger Fluorophor, der in verschiedenen biochemischen Assays verwendet wird.
Einzigartigkeit: L-Leucin-7-amido-4-methylcoumarin-Hydrochlorid ist einzigartig aufgrund seiner Spezifität für Leucin-Aminopeptidase und seiner leuchtend blauen Fluoreszenz, die ein klares und messbares Signal in enzymatischen Assays liefert .
Wirkmechanismus
Target of Action
H-LEU-AMC, also known as (S)-2-Amino-4-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)pentanamide or 7-Leucylamido-4-methylcoumarin, is a fluorogenic peptidyl substrate . Its primary target is Leucine Aminopeptidase (LAP) , an extracellular enzyme found abundantly in natural aquatic systems . This enzyme is one of the various enzymes used by bacteria for protein hydrolysis .
Mode of Action
This compound interacts with its target, Leucine Aminopeptidase, by serving as a substrate analog . Upon hydrolysis by the protease, this compound releases a strongly fluorescent group, 7-amino-4-methylcoumarin (AMC) . This fluorescence can be easily detected at Ex/Em = 350/430nm .
Biochemical Pathways
The biochemical pathway primarily affected by this compound involves the hydrolysis of proteins by leucine aminopeptidase . The compound serves as a substrate for this enzyme, and upon hydrolysis, it releases the fluorescent AMC group . This process is fundamental to the protein degradation mechanisms employed by bacteria .
Pharmacokinetics
It is soluble in methanol , which suggests that it could be well-absorbed in biological systems. The compound is typically stored at -20°C , indicating that it is stable under low temperatures.
Result of Action
The primary result of this compound’s action is the release of the fluorescent AMC group upon hydrolysis by leucine aminopeptidase . This fluorescence serves as a marker for the activity of the enzyme, allowing researchers to easily monitor and measure the enzyme’s activity .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and light exposure . The compound is typically stored at -20°C and should be protected from light . These conditions help maintain the stability and efficacy of the compound. Furthermore, the compound’s fluorescence, a key aspect of its function, can be easily detected in an aqueous environment .
Biochemische Analyse
Biochemical Properties
In biochemical reactions, (S)-2-Amino-4-methyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)valeramide interacts with various enzymes, proteins, and other biomolecules. It is known to exhibit antimicrobial activity, suggesting that it interacts with biomolecules in bacteria to inhibit their growth
Cellular Effects
The effects of (S)-2-Amino-4-methyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)valeramide on cells are complex and multifaceted. It influences cell function by interacting with various cellular processes. For instance, it has been shown to have antimicrobial activity, suggesting that it can affect bacterial cells by inhibiting their growth
Molecular Mechanism
It is known to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Die Synthese von L-Leucin-7-amido-4-methylcoumarin-Hydrochlorid beinhaltet die Kupplung von L-Leucin mit 7-Amino-4-methylcoumarin. Die Reaktion erfordert typischerweise ein Kupplungsreagenz wie Dicyclohexylcarbodiimid (DCC) und einen Katalysator wie 4-Dimethylaminopyridin (DMAP) in einem organischen Lösungsmittel wie Dichlormethan .
Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für diese Verbindung sind nicht weit verbreitet, aber sie folgen wahrscheinlich ähnlichen Syntheserouten mit Optimierung für die Großproduktion. Dazu gehören der Einsatz von automatisierten Synthesegeräten und strenge Qualitätskontrollmaßnahmen, um eine hohe Reinheit und Ausbeute zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: L-Leucin-7-amido-4-methylcoumarin-Hydrochlorid unterliegt hauptsächlich Hydrolysereaktionen, die durch Leucin-Aminopeptidase katalysiert werden .
Häufige Reagenzien und Bedingungen:
Hydrolyse: Enzymatische Hydrolyse unter Verwendung von Leucin-Aminopeptidase in einer gepufferten wässrigen Lösung.
Fluoreszenzdetektion: Das Hydrolyseprodukt, 7-Amino-4-methylcoumarin, zeigt Fluoreszenz, die mit einem Fluoreszenzspektrophotometer detektiert werden kann.
Hauptprodukte: Das Hauptprodukt, das aus der Hydrolyse von L-Leucin-7-amido-4-methylcoumarin-Hydrochlorid gebildet wird, ist 7-Amino-4-methylcoumarin .
Vergleich Mit ähnlichen Verbindungen
L-Arginine-7-amido-4-methylcoumarin hydrochloride: Another fluorogenic substrate used for arginine aminopeptidase activity assays.
7-Amino-4-methylcoumarin: A common fluorophore used in various biochemical assays.
Uniqueness: L-Leucine-7-amido-4-methylcoumarin hydrochloride is unique due to its specificity for leucine aminopeptidase and its bright blue fluorescence, which provides a clear and measurable signal in enzymatic assays .
Eigenschaften
IUPAC Name |
(2S)-2-amino-4-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-9(2)6-13(17)16(20)18-11-4-5-12-10(3)7-15(19)21-14(12)8-11/h4-5,7-9,13H,6,17H2,1-3H3,(H,18,20)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAAIHRZANUVJS-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90216678 | |
| Record name | 7-Leucylamido-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90216678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66447-31-2 | |
| Record name | L-Leucine-7-amido-4-methylcoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66447-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Leucylamido-4-methylcoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066447312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Leucylamido-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90216678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-amino-4-methyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)valeramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.312 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















